4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-19(2)15-9-10-23-18(15)17(22-20(19,3)4)14-11-13-7-5-6-8-16(13)21-12-14/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGYXMJVJYQZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=NC1(C)C)C3=CC4=CC=CC=C4N=C3)SC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine typically involves multi-step reactions. One common method includes the annulation of the pyridine ring in the final step of the synthesis. This can be achieved through reactions such as the Pictet–Spengler reaction, which involves cyclization and oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Antiproliferative Thieno[2,3-c]pyridine Derivatives
Key Structural and Functional Analogues
2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives (Series 1) Activity: IC50 values of 25–440 nM against four cancer cell lines; potent tubulin polymerization inhibition via colchicine site binding. Critical Substituents: N-methoxy/ethoxycarbonyl at the 6-position is essential for activity .
2-Carboxamido-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives (Series 2) Activity: IC50 = 0.2–5 µM against RKOp27 colon adenocarcinoma cells. Critical Substituents: Cyano group at the 3-position enhances potency .
4SC-207 (2a) Structure: 2-[(Pyridin-3′-yl)acrylamido]-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Activity: Low nM antiproliferative activity; microtubule polymerization inhibition at high concentrations .
3a and 3b (2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-alkoxycarbonyl derivatives) Activity: IC50 = 1.1–4.7 µM against three cancer cell lines; G2/M phase arrest and apoptosis via tubulin binding. Selectivity: No cytotoxicity in normal human peripheral blood mononuclear cells .
Comparison with 4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine
- Structural Differences: The tetramethyl groups and quinolin-3-yl substituent distinguish it from derivatives with trimethoxybenzoyl or acrylamido moieties.
- Hypothesized Activity: The quinolin-3-yl group may mimic the π-stacking capability of trimethoxyphenyl groups in colchicine-site binders, but steric hindrance from tetramethyl groups could reduce binding efficiency compared to Series 1 and 4SC-207 .
Anti-Inflammatory Thieno[2,3-c]pyridine Derivatives
Tinoridine Hydrochloride
- Structure: 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride.
- Activity: Non-steroidal anti-inflammatory drug (NSAID) with rapid absorption and analgesic potency twice that of aspirin .
Comparison
- Functional Divergence: Unlike antiproliferative derivatives, Tinoridine’s ethoxycarbonyl and benzyl groups prioritize COX inhibition over tubulin targeting.
- Structural Insight: The absence of a quinolinyl or trimethoxyanilino group correlates with its divergent therapeutic application .
Antioxidant Pyrano[2,3-c]pyridine Derivatives
Key Compounds
- Pyrano[2,3-c]pyridines (e.g., 4o and 4p): IC50 = 223–252 µM in DPPH radical scavenging assays.
- Structure-Activity: Electron-withdrawing substituents (Cl, Br, NO2) enhance activity, while electron-donating groups (CH3, OCH3) reduce it .
Comparison
- Core Heterocycle: Pyrano[2,3-c]pyridines differ in oxygen incorporation vs. sulfur in thieno[2,3-c]pyridines, affecting electronic properties and bioactivity.
- Application Scope : Antioxidant vs. antiproliferative/anti-inflammatory roles highlight structural tuning for target specificity .
Biological Activity
4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine is a heterocyclic compound notable for its unique structural combination of quinoline and thieno[2,3-c]pyridine moieties. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions such as the Pictet–Spengler reaction. The process focuses on the annulation of the pyridine ring in the final steps, optimizing conditions to enhance yield and purity .
The biological activity of this compound is largely attributed to its interaction with various molecular targets including enzymes and receptors. The compound's structure allows it to bind effectively at specific sites, modulating the activity of these targets and influencing biological pathways .
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor in various biological assays. For instance, it has shown significant activity against tyrosinase, an enzyme critical in melanin production. The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinoline moiety enhance inhibitory potency .
Tyrosinase Inhibition
A comprehensive study evaluated several derivatives of this compound for their anti-tyrosinase activity. The results demonstrated that certain modifications led to improved inhibitory effects compared to standard references like kojic acid. For instance:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound A | 25.75 | Kojic Acid |
| Compound B | 29.9 | New Derivative |
This data suggests that structural modifications can significantly influence biological activity .
Antiproliferative Effects
In vitro studies have also assessed the antiproliferative effects of this compound against various cancer cell lines. Compounds derived from this compound exhibited notable cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-468. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 18.5 |
| Compound D | MDA-MB-468 | 22.0 |
These findings underscore its potential as a lead candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
When compared to other heterocyclic compounds such as indole and quinoline derivatives, this compound exhibits unique properties due to its distinct molecular architecture. This uniqueness allows it to engage with biological targets differently than structurally similar compounds .
Q & A
Q. What are the established synthetic routes for 4,4,5,5-tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine, and what reaction conditions optimize yield?
The synthesis of thieno[2,3-c]pyridine derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via cyclization of substituted pyridine precursors under acidic or basic conditions, followed by functionalization with quinoline moieties. Key steps include:
- Cyclocondensation : Using thiourea or thioamides to form the thienopyridine core .
- Quinoline coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the quinolin-3-yl group .
- Optimization : Yields improve with anhydrous solvents (e.g., DMF or THF), controlled temperatures (80–120°C), and palladium catalysts (e.g., Pd(PPh₃)₄) .
Table 1 : Example reaction conditions for thienopyridine synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Thiourea, HCl | EtOH | Reflux | 60–75 |
| Coupling | Quinoline-3-boronic acid, Pd(PPh₃)₄ | DMF | 100°C | 45–55 |
Q. What spectroscopic techniques are essential for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) are critical .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₀N₂S requires m/z 320.1354) .
- IR spectroscopy : Bands for C≡N (2250 cm⁻¹) and C=O (1680 cm⁻¹) confirm functional groups .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
Initial screening often involves:
- Enzyme inhibition assays : Testing against kinases (e.g., EGFR) using fluorescence-based protocols .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- In silico docking : Molecular modeling with software like AutoDock to predict binding affinity to targets such as BET bromodomains .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for structurally similar thienopyridines?
Discrepancies often arise from:
- Stereochemical impurities : Chiral HPLC or X-ray crystallography (e.g., CCDC deposition) clarifies enantiomeric purity .
- Off-target effects : Proteome-wide profiling (e.g., kinome screens) identifies unintended interactions .
- Solubility artifacts : Use of DMSO controls and dynamic light scattering (DLS) ensures compound stability in assay buffers .
Q. What advanced strategies improve selectivity for kinase targets like EGFR?
Structural modifications guided by SAR studies:
- Core substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at C-7 enhances EGFR binding (IC₅₀ < 100 nM) .
- Side-chain optimization : Bulky substituents (e.g., tert-butyl) reduce off-target binding to ABL1 or SRC kinases .
- Crystallography : Co-crystallization with EGFR’s ATP-binding pocket informs rational design (PDB: 1M17) .
Q. What challenges exist in integrating this compound into optoelectronic materials?
Key hurdles include:
- Bandgap tuning : Density functional theory (DFT) calculations predict HOMO-LUMO gaps (e.g., 3.2 eV for thienopyridines) .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 250°C, limiting device applications .
- Charge transport : Thin-film transistor (TFT) measurements show mobility < 0.1 cm²/V·s, necessitating doping with π-conjugated polymers .
Methodological Recommendations
- Synthetic reproducibility : Use Schlenk lines for air-sensitive steps and monitor reactions via TLC (Rf = 0.3 in EtOAc/hexane) .
- Data validation : Cross-reference NMR with DEPT-135 and HSQC to assign quaternary carbons .
- Biological assays : Include positive controls (e.g., gefitinib for EGFR) and validate IC₅₀ values via dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
